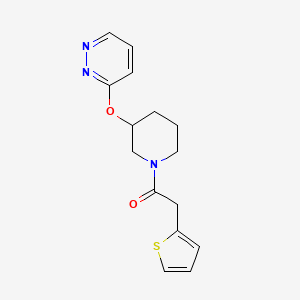
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
生物活性
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, as well as its synthesis and possible therapeutic applications.
Structural Characteristics
The compound consists of:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms.
- Thiophene Group : A five-membered ring containing sulfur.
These structural components contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown promising antibacterial and antifungal activities in various studies . The presence of the thiophene and pyridazine rings may enhance these effects through specific interactions with microbial targets.
| Compound | Activity Type | Observed Effect |
|---|---|---|
| 1-(4-Pyridyl)piperidin-2-one | Antibacterial | Effective against Gram-positive bacteria |
| 2-(Thiazol-4-yl)-N-piperidinyl ethanone | Antifungal | Inhibitory against Candida species |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar heterocyclic compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary findings indicate that this compound may interact with pathways involved in tumor growth regulation.
Neuroprotective Effects
Research into the neuroprotective properties of piperidine derivatives has revealed that they may offer benefits in conditions such as Alzheimer's disease. The ability of the compound to cross the blood-brain barrier could make it a candidate for further investigation in neurodegenerative disorders.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step procedures that require optimization for yield and purity. The synthetic routes often utilize common reagents like organoboranes for coupling reactions.
Case Studies
Several studies have explored similar compounds:
- Antimicrobial Study : A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using serial dilution methods, showing promising results against various pathogens .
- Neuroprotective Study : Compounds structurally related to this compound were tested in vitro for their effects on neuronal cell lines, indicating potential protective effects against oxidative stress .
特性
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZQSPCKFYSCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













